molecular formula C16H14ClNO3 B5711357 methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate

methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate

Cat. No. B5711357
M. Wt: 303.74 g/mol
InChI Key: KMBKOYGARHZRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MCA and has been the subject of extensive scientific research due to its potential applications in various fields. In

Scientific Research Applications

MCA has been found to have potential applications in various scientific fields. It has been extensively studied for its anticancer properties. Studies have shown that MCA can induce apoptosis in cancer cells by inhibiting the activity of the enzyme histone deacetylase (HDAC). This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
MCA has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response. This makes MCA a potential candidate for the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of MCA is primarily based on its ability to inhibit the activity of HDAC. HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This results in the repression of tumor suppressor genes and the activation of oncogenes, leading to the development of cancer.
MCA inhibits the activity of HDAC by binding to its active site and preventing it from removing acetyl groups from histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
MCA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MCA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using MCA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MCA. One potential direction is the development of new cancer therapies based on MCA. Another potential direction is the development of new anti-inflammatory drugs based on MCA. Additionally, further studies are needed to explore the potential applications of MCA in other scientific fields, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

MCA can be synthesized through a simple reaction between 4-chlorobenzoyl chloride and methyl anthranilate in the presence of a base such as triethylamine. The product is then purified through recrystallization from a suitable solvent such as ethanol.

properties

IUPAC Name

methyl 3-[[2-(4-chlorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)12-3-2-4-14(10-12)18-15(19)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKOYGARHZRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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